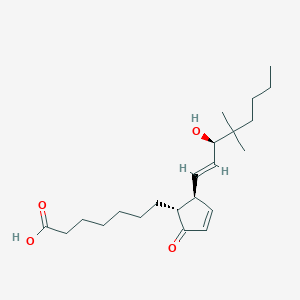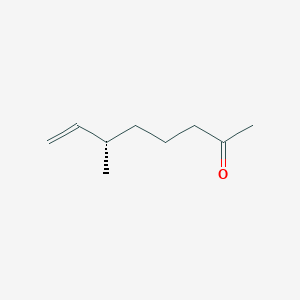![molecular formula C14H16N2O5S2 B122369 (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 146706-23-2](/img/structure/B122369.png)
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, also known as Cefprozil, is a second-generation cephalosporin antibiotic that is commonly used to treat bacterial infections.
Wirkmechanismus
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of peptidoglycan chains in the cell wall. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.
Biochemische Und Physiologische Effekte
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is well-tolerated by most patients and has a low incidence of adverse effects. However, it may cause gastrointestinal disturbances, such as diarrhea, nausea, and vomiting. It may also cause allergic reactions in some patients, including rash, hives, and anaphylaxis.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a useful tool for researchers studying bacterial infections and the mechanism of action of antibiotics. It is relatively easy to synthesize and has a wide range of antibacterial activity. However, its use in lab experiments may be limited by its potential for inducing antibiotic resistance in bacteria.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. One area of interest is the development of new formulations of the drug that can be used to treat infections caused by antibiotic-resistant bacteria. Another area of research is the investigation of the drug's potential for use in combination with other antibiotics to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid and its effects on bacterial physiology.
Synthesemethoden
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid can be synthesized through the condensation of 7-aminocephalosporanic acid with 2-thiopheneacetyl chloride, followed by acylation with (R)-2-carboxypropionic acid and then with (R)-2-amino-3-methylbutanoic acid. The resulting product is then hydrolyzed to form (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has been used in the treatment of respiratory tract infections, skin and soft tissue infections, and urinary tract infections.
Eigenschaften
CAS-Nummer |
146706-23-2 |
|---|---|
Produktname |
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
Molekularformel |
C14H16N2O5S2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5S2/c1-7-6-23-12(16-10(7)13(18)19)11(14(20)21)15-9(17)5-8-3-2-4-22-8/h2-4,7,11-12H,5-6H2,1H3,(H,15,17)(H,18,19)(H,20,21)/t7?,11-,12+/m0/s1 |
InChI-Schlüssel |
QLVFYRQPYUDYLG-FRJORHAFSA-N |
Isomerische SMILES |
CC1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CC2=CC=CS2 |
SMILES |
CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |
Synonyme |
BEM1 protein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



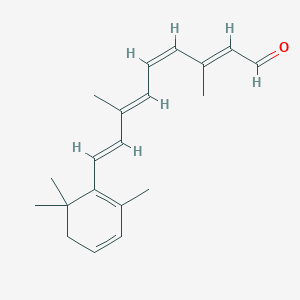







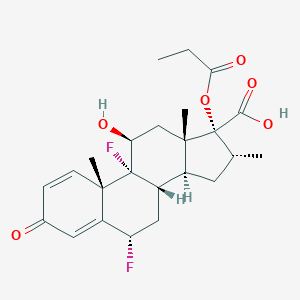
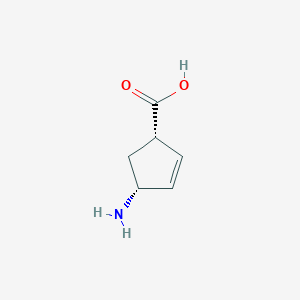

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)
